2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide
Description
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C16H24N2O3S and a molecular weight of 324.43836 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexyl group, a methylsulfonyl group, and a 2-methylphenyl group attached to an acetamide backbone .
Properties
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13-8-6-7-11-15(13)17-16(19)12-18(22(2,20)21)14-9-4-3-5-10-14/h6-8,11,14H,3-5,9-10,12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDQIKXEDUKZQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide typically involves the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methylsulfonyl)amine. This intermediate is then reacted with 2-methylphenylacetyl chloride to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and microbial growth .
Comparison with Similar Compounds
2-[cyclohexyl(methylsulfonyl)amino]-N-(2-methylphenyl)acetamide can be compared with other similar compounds such as:
2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,3-dimethylphenyl)acetamide: This compound has an additional methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
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